

AGI-12026 vs. Vorasidenib (AG-881) in Glioma: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AGI-12026

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This guide provides a detailed, objective comparison of two mutant isocitrate dehydrogenase (mIDH) inhibitors, **AGI-12026** and vorasidenib (AG-881), for the treatment of glioma.

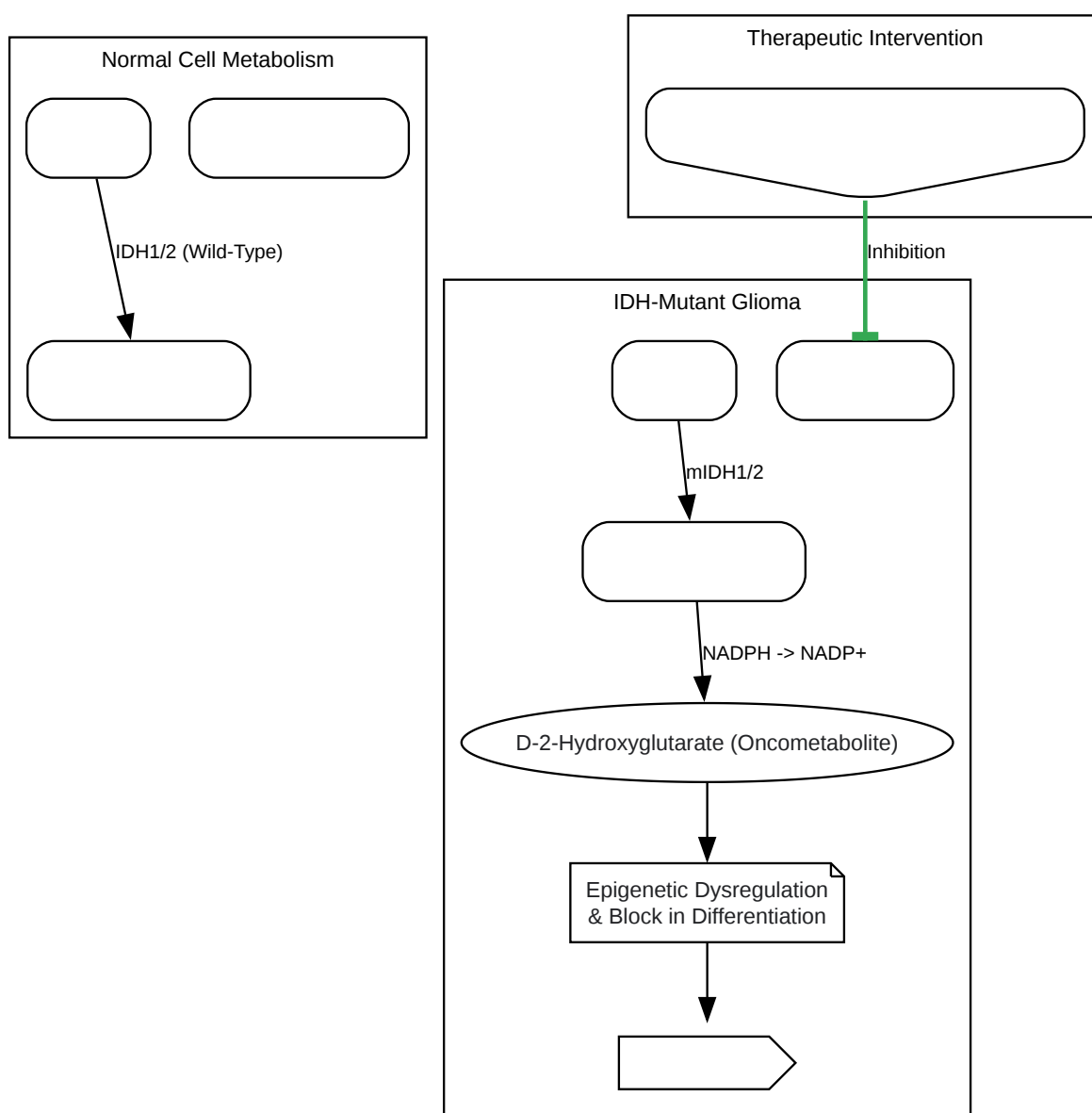
Vorasidenib, developed by Servier, has recently received FDA approval and is a first-in-class, brain-penetrant dual inhibitor of mIDH1 and mIDH2 enzymes.[1][2] **AGI-12026** is an earlier-stage compound that shares a similar mechanism of action. This document summarizes key preclinical and clinical data, experimental protocols, and visualizes relevant biological pathways and study designs to aid in the critical evaluation of these therapeutic agents.

Executive Summary

Vorasidenib (formerly AG-881) has demonstrated significant clinical efficacy in patients with Grade 2 IDH-mutant glioma, leading to its recent regulatory approvals.[3][4] Preclinical studies identified vorasidenib as a potent dual inhibitor of mIDH1 and mIDH2 with excellent brain penetrance.[1][5] **AGI-12026**, a related triazine compound, also shows dual inhibitory activity and good brain penetration in preclinical models but was not advanced into late-stage clinical trials for glioma.[5][6] The available data suggests that while both compounds target the same onco-metabolic pathway, vorasidenib has a more robust and clinically validated profile for the treatment of IDH-mutant gliomas.

Mechanism of Action: Targeting the Warburg Effect in Glioma

Mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes are a hallmark of a significant subset of gliomas. These mutations lead to a neomorphic enzymatic activity, causing the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis. Both **AGI-12026** and vorasidenib are small molecule inhibitors designed to target these mutant IDH enzymes, reduce 2-HG levels, and restore normal cellular function.



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Fig. 1: mIDH signaling pathway in glioma and the inhibitory action of vorasidenib and **AGI-12026**.

Preclinical Data Comparison

The initial discovery and optimization efforts for brain-penetrant mIDH inhibitors identified both **AGI-12026** and vorasidenib (as part of a series of triazine compounds) as promising candidates.^{[5][6]}

Parameter	AGI-12026	Vorasidenib (AG-881)	Reference
Target	mIDH1/mIDH2	mIDH1/mIDH2	^{[1][5]}
Chemical Class	Triazine	Triazine	^[5]
mIDH1-R132H IC50 (nM)	16	4	^[5]
mIDH2-R140Q IC50 (nM)	23	17	^[5]
Brain-to-Plasma Ratio (Mouse)	1.1	1.33	^[5]
In Vivo 2-HG Inhibition (Orthotopic Glioma Mouse Model)	Data not available	>97% reduction	^{[1][5]}

Key Findings:

- Both compounds are dual inhibitors of mIDH1 and mIDH2.
- Vorasidenib demonstrates a lower IC50 for mIDH1-R132H, suggesting higher potency against this common glioma mutation.
- Both molecules exhibit excellent brain penetration in preclinical mouse models, a critical feature for treating brain tumors.

- Vorasidenib has demonstrated profound in-vivo suppression of the oncometabolite 2-HG in a glioma model.

Experimental Protocols: Preclinical Studies

In Vitro Enzyme Inhibition Assay: The inhibitory activity of the compounds against mIDH1-R132H and mIDH2-R140Q was determined using a biochemical assay measuring the NADPH-dependent reduction of α -ketoglutarate to 2-HG. The reaction progress was monitored by measuring the decrease in NADPH fluorescence.

Orthotopic Glioma Mouse Model: Human glioma cells harboring an IDH1 mutation were stereotactically implanted into the brains of immunodeficient mice. Once tumors were established, mice were treated with either vehicle or the test compound (e.g., vorasidenib at 50 mg/kg). Tumor tissue was harvested to measure 2-HG levels by liquid chromatography-mass spectrometry (LC-MS).[5]

Clinical Data: Vorasidenib (AG-881)

Vorasidenib has undergone extensive clinical evaluation, culminating in the pivotal Phase 3 INDIGO trial. There is no publicly available clinical trial data for **AGI-12026** in glioma.

Phase 1 First-in-Human Trial (NCT02481154)

This dose-escalation study evaluated the safety, pharmacokinetics, and preliminary efficacy of vorasidenib in patients with mIDH1/2 solid tumors, including recurrent or progressive glioma.[2]

Parameter	Result	Reference
Patient Population	52 patients with recurrent/progressive glioma	[2]
Dose-Limiting Toxicities	Reversible elevated transaminases at doses ≥ 100 mg	[2]
Objective Response Rate (Non-enhancing glioma)	18% (1 partial response, 3 minor responses)	[2]
Median Progression-Free Survival (Non-enhancing glioma)	36.8 months	[2]

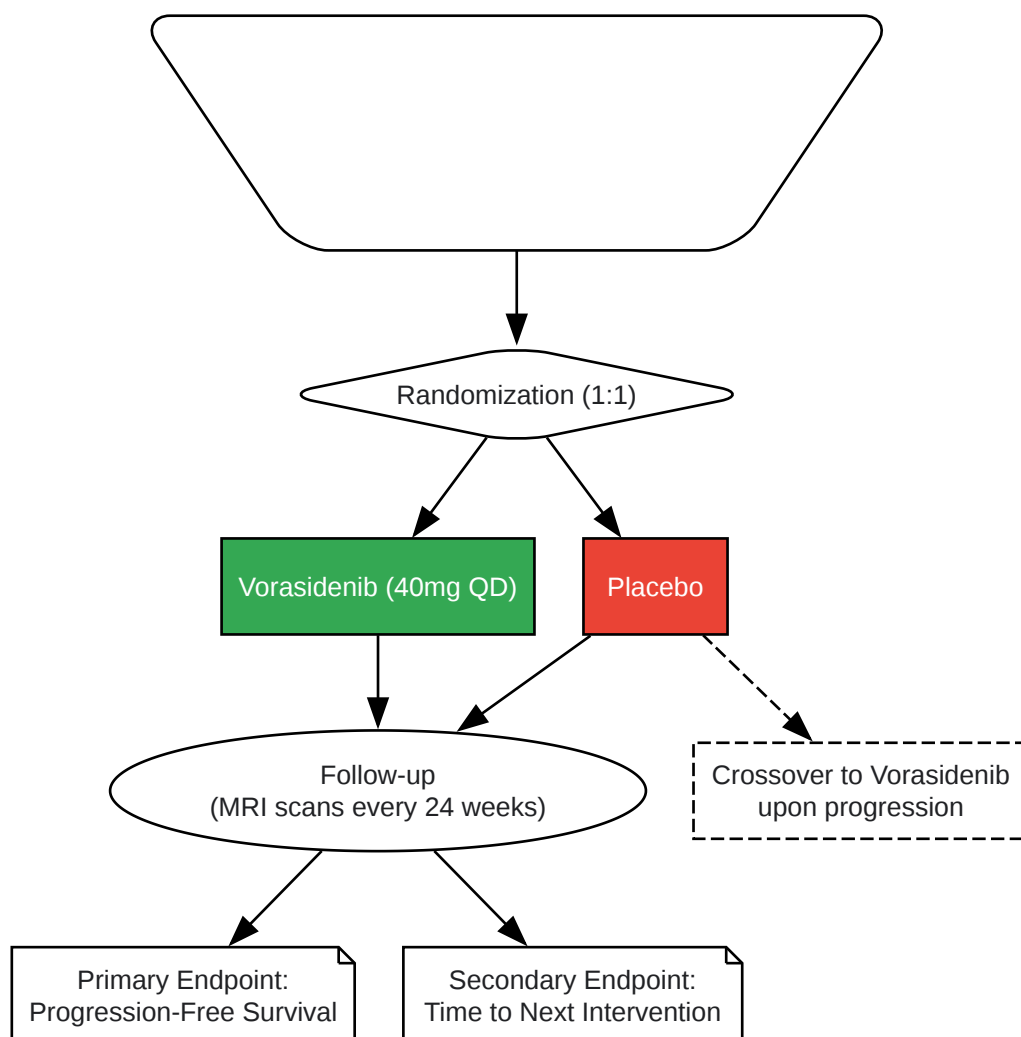
Phase 3 INDIGO Trial (NCT04164901)

This randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of vorasidenib in patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[7]

Parameter	Vorasidenib (n=168)	Placebo (n=163)	Hazard Ratio (95% CI)	p-value	Reference
Median Progression-Free Survival	27.7 months	11.1 months	0.39 (0.27 - 0.56)	<0.001	[4]
Time to Next Intervention	Not Reached	17.8 months	0.26 (0.15 - 0.43)	<0.001	[4]
Grade ≥ 3 Adverse Events	22.8%	13.5%	-	-	[4]
Most Common Grade ≥ 3 AE	Increased ALT (9.6%)	-	-	-	[4]

Experimental Protocol: INDIGO Trial

- Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study.[\[8\]](#)
[\[7\]](#)
- Participants: Patients aged ≥ 12 years with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a documented IDH1 or IDH2 mutation, who had undergone surgery as their only treatment.[\[3\]](#)[\[9\]](#)
- Intervention: Participants were randomized 1:1 to receive either vorasidenib 40 mg once daily or a matching placebo in 28-day cycles.[\[3\]](#)[\[7\]](#)
- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee.[\[4\]](#)
- Key Secondary Endpoint: Time to next anticancer intervention.[\[4\]](#)



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- To cite this document: BenchChem. [AGI-12026 vs. Vorasidenib (AG-881) in Glioma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574180#agi-12026-vs-vorasidenib-ag-881-in-glioma]

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